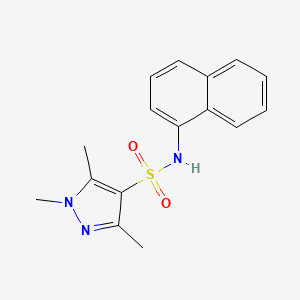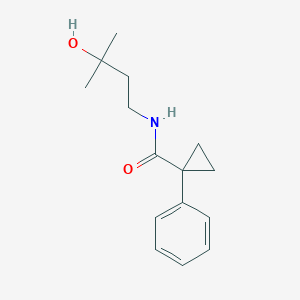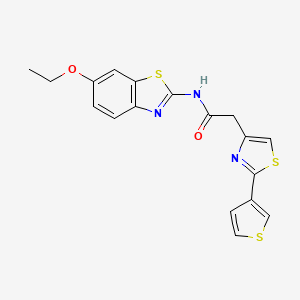
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide, also known as TNP-470, is a potent anti-angiogenic agent that has been widely studied for its potential use in cancer treatment. TNP-470 is a synthetic analog of fumagillin, a natural product that was first isolated from the fungus Aspergillus fumigatus in 1951. TNP-470 has been shown to inhibit the growth of new blood vessels, a process known as angiogenesis, which is critical for the growth and spread of tumors.
Mechanism of Action
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide inhibits angiogenesis by targeting the endothelial cells that line the blood vessels that supply tumors with nutrients and oxygen. This compound binds to and inhibits the activity of a protein called methionine aminopeptidase-2 (MetAP-2), which is required for the formation of new blood vessels. By inhibiting MetAP-2, this compound prevents the growth of new blood vessels and starves tumors of the nutrients and oxygen they need to grow and spread.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in addition to its anti-angiogenic properties. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of enzymes involved in tumor invasion and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide is that it is a potent and specific inhibitor of angiogenesis, making it a useful tool for studying the role of angiogenesis in cancer and other diseases. However, one limitation of this compound is that it can be toxic to normal cells at high doses, which can limit its use in clinical settings.
Future Directions
There are several future directions for research on 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide. One area of interest is the development of new analogs of this compound that have improved potency and specificity for MetAP-2. Another area of interest is the use of this compound in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, there is ongoing research on the use of this compound in the treatment of other diseases that are characterized by abnormal angiogenesis, such as macular degeneration and rheumatoid arthritis.
Conclusion:
In conclusion, this compound is a potent anti-angiogenic agent that has been extensively studied for its potential use in cancer treatment. This compound inhibits angiogenesis by targeting the endothelial cells that line the blood vessels that supply tumors with nutrients and oxygen. This compound has a number of biochemical and physiological effects in addition to its anti-angiogenic properties, and there are several future directions for research on this compound. While this compound has some limitations for use in clinical settings, it remains a valuable tool for studying the role of angiogenesis in cancer and other diseases.
Synthesis Methods
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide can be synthesized using a multistep process that involves the condensation of naphthalene-1-carboxaldehyde with 3,5-dimethylpyrazole in the presence of a base to form the intermediate 1-(3,5-dimethylpyrazol-1-yl)naphthalene-2-carbaldehyde. This intermediate is then reacted with sulfamide to form this compound.
Scientific Research Applications
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide has been extensively studied for its anti-angiogenic properties and its potential use in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth of a wide range of tumors, including breast, lung, prostate, and colon cancers. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.
properties
IUPAC Name |
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-16(12(2)19(3)17-11)22(20,21)18-15-10-6-8-13-7-4-5-9-14(13)15/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQMNSSRFNRGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-(methylcarbamoyl)propanamide](/img/structure/B7682653.png)
![2-(4-Fluorophenyl)-5-[[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7682656.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine](/img/structure/B7682660.png)
![2-(6-methoxy-1-benzofuran-3-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B7682670.png)
![2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone](/img/structure/B7682672.png)

![N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine](/img/structure/B7682688.png)
![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-sulfonamide;hydrochloride](/img/structure/B7682691.png)
![N-(3-chlorophenyl)-3-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)benzenesulfonamide](/img/structure/B7682707.png)
![2-[[2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7682720.png)
![2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7682725.png)

![2-[[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682748.png)
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B7682752.png)